molecular formula C11H13ClO B14841682 1-Chloro-3-cyclopropoxy-5-ethylbenzene

1-Chloro-3-cyclopropoxy-5-ethylbenzene

Cat. No.: B14841682
M. Wt: 196.67 g/mol
InChI Key: JHDKLDCWDPBNKX-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropoxy-5-ethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropoxy group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-cyclopropoxy-5-ethylbenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One possible route involves the following steps:

    Chlorination: Benzene is chlorinated to form chlorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride.

    Ethylation: Chlorobenzene undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of aluminum chloride to form 1-chloro-3-ethylbenzene.

    Cyclopropoxylation: The final step involves the introduction of the cyclopropoxy group. This can be achieved by reacting 1-chloro-3-ethylbenzene with cyclopropyl alcohol in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-cyclopropoxy-5-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or reduce the cyclopropoxy group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiol compounds in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of 1-hydroxy-3-cyclopropoxy-5-ethylbenzene, 1-amino-3-cyclopropoxy-5-ethylbenzene, or 1-thio-3-cyclopropoxy-5-ethylbenzene.

    Oxidation: Formation of 1-chloro-3-cyclopropoxy-5-carboxybenzene or 1-chloro-3-cyclopropoxy-5-formylbenzene.

    Reduction: Formation of 1-cyclopropoxy-3-ethylbenzene or 1-chloro-3-cyclopropoxy-5-ethylcyclohexane.

Scientific Research Applications

1-Chloro-3-cyclopropoxy-5-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropoxy-5-ethylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropoxy group can enhance the compound’s binding affinity to certain molecular targets, while the chlorine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-cyclopropoxybenzene: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.

    1-Chloro-3-ethylbenzene:

    1-Chloro-3-methoxy-5-ethylbenzene: Contains a methoxy group instead of a cyclopropoxy group, leading to different chemical behavior and applications.

Uniqueness

1-Chloro-3-cyclopropoxy-5-ethylbenzene is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-chloro-3-cyclopropyloxy-5-ethylbenzene

InChI

InChI=1S/C11H13ClO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4H2,1H3

InChI Key

JHDKLDCWDPBNKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)OC2CC2

Origin of Product

United States

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